molecular formula C18H16FN2S+ B11222547 3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11222547
M. Wt: 311.4 g/mol
InChI Key: MWUMEUOBDPYUMW-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a heterocyclic compound that contains nitrogen, sulfur, and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the process more sustainable .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events essential for cell signaling . Additionally, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with nucleic acid replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16FN2S+

Molecular Weight

311.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium

InChI

InChI=1S/C18H16FN2S/c19-15-9-7-14(8-10-15)17-13-21(16-5-2-1-3-6-16)18-20(17)11-4-12-22-18/h1-3,5-10,13H,4,11-12H2/q+1

InChI Key

MWUMEUOBDPYUMW-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2=C(N(C=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1

Origin of Product

United States

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